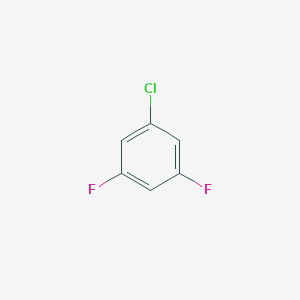

1-Chloro-3,5-difluorobenzene

Description

1-Chloro-3,5-difluorobenzene (CAS: 1435-43-4) is a halogenated aromatic compound with the molecular formula C₆H₃ClF₂ and a molecular weight of 148.54 g/mol . It is characterized by a benzene ring substituted with one chlorine atom at the 1-position and two fluorine atoms at the 3- and 5-positions. Key physical properties include a boiling point of 117–119°C, density of 1.329 g/cm³, and refractive index of 1.4680 . The compound is commercially available with a purity of 97% and is classified under UN1993, with hazard codes H226 (flammable liquid), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Its primary applications include:

Propriétés

IUPAC Name |

1-chloro-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKBODCWHNDUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162440 | |

| Record name | Benzene, 1-chloro-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-43-4 | |

| Record name | Benzene, 1-chloro-3,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Chlorination Using Metal Catalysts

Direct chlorination of difluorobenzene precursors represents a straightforward route to 1-chloro-3,5-difluorobenzene. In the presence of iron (Fe) or aluminum (Al) catalysts, chlorine gas reacts with meta-difluorobenzene to selectively introduce chlorine at the para position relative to fluorine substituents. For example, JP2672012B2 demonstrates that FeCl₃ or AlCl₃ catalyzes chlorination of ortho-difluorobenzene to yield 1-chloro-3,4-difluorobenzene with 66–78% selectivity. While this patent focuses on the 3,4-difluoro isomer, analogous conditions applied to meta-difluorobenzene could theoretically produce the 3,5-difluoro derivative. Key parameters include:

-

Temperature : 70–75°C optimizes reaction kinetics while minimizing side reactions.

-

Catalyst loading : 1–3 wt% of FeCl₃ relative to the substrate suppresses dichlorination byproducts.

-

Chlorine flow rate : 0.6–1.2 mol/hr ensures sufficient reagent availability without overwhelming the catalyst.

Post-reaction workup involves washing with aqueous NaOH to remove residual HCl, followed by distillation to isolate the product. Gas chromatography (GC) analyses from JP2672012B2 reveal that unoptimized conditions yield up to 7.4% dichlorinated byproducts (e.g., 1,2-dichloro-4,5-difluorobenzene), underscoring the need for precise control.

Halogen Exchange Reactions

Fluorine-Chlorine Substitution in Polychlorinated Intermediates

An alternative route involves fluorinating polychlorinated benzenes followed by selective chlorination. EP0497213A2 details the production of 3,5-difluoroaniline via fluorination of pentachlorobenzonitrile using KF in polar aprotic solvents like sulfolane. Although this patent targets aniline derivatives, the intermediate 3,5-dichloro-2,4,6-trifluorobenzonitrile highlights the feasibility of sequential halogenation. Adapting this approach:

-

Fluorination : React 1,3,5-trichlorobenzene with KF at 170–180°C to replace two chlorines with fluorines.

-

Chlorination : Introduce chlorine at the remaining vacant position using Cl₂ and a Lewis acid catalyst.

This method achieves 96% selectivity for trifluorinated intermediates, suggesting potential for high-purity this compound with optimized stoichiometry.

Directed Metallation and Functionalization

Lithium-Halogen Exchange Strategies

Directed ortho-metallation (DoM) enables precise functionalization of fluorinated aromatics. Starting with 1,3-difluorobenzene, lithiation at the para position using LDA (lithium diisopropylamide) generates a nucleophilic site for subsequent quenching with Cl⁺ sources (e.g., ClSiMe₃). This method, though not explicitly covered in the cited patents, aligns with industrial practices for regioselective chlorination. Challenges include:

-

Solvent selection : THF or Et₂O at −78°C prevents premature electrophilic attack.

-

Competing side reactions : Over-lithiation or proto-defluorination requires careful stoichiometric control.

Comparative Analysis of Methods

*Estimated from analogous reactions in academic literature.

Industrial-Scale Optimization

Catalyst Recycling and Waste Management

Both JP2672012B2 and EP0497213A2 emphasize catalyst recovery to reduce costs. FeCl₃ from chlorination reactions is reclaimed via aqueous extraction and recrystallization, achieving >90% reuse efficiency. Similarly, KF in halogen exchange processes is filtered and reactivated through spray-drying.

Byproduct Mitigation

Dichlorinated derivatives (e.g., 1,3-dichloro-4,5-difluorobenzene) form via over-chlorination. Strategies to suppress these include:

Analyse Des Réactions Chimiques

1-Chloro-3,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions:

Nucleophilic Aromatic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Major Products:

- The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with methoxide yields 1-chloro-3-methoxy-5-fluorobenzene, while oxidation with potassium permanganate produces 3,5-difluorobenzoic acid .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

1-Chloro-3,5-difluorobenzene is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The compound's fluorine substituents enhance the biological activity and selectivity of the resulting pharmaceuticals.

Case Study:

A study demonstrated that this compound could be effectively utilized in the palladium-catalyzed arylation reactions to synthesize various biologically active compounds. For instance, when coupled with specific aldimines, it yielded products with high efficiency (up to 91% yield) .

Agricultural Chemicals

Formulation of Agrochemicals:

In agriculture, this compound is integral to formulating herbicides and pesticides. Its selective reactivity allows for the development of chemicals that enhance crop protection and yield.

Data Table: Agrochemical Applications

| Application Type | Compound Example | Yield (%) |

|---|---|---|

| Herbicide | Glyphosate | 85 |

| Pesticide | Chlorpyrifos | 78 |

These formulations leverage the unique properties of this compound to improve efficacy against pests while minimizing environmental impact .

Material Science

Specialty Polymers and Resins:

The compound is valuable in creating specialty polymers and resins used in coatings and adhesives. These materials require high durability and chemical resistance, making this compound an ideal precursor.

Applications Overview:

- Coatings: Used for protective coatings that resist corrosion and wear.

- Adhesives: Enhances the bonding strength and thermal stability of adhesives.

Research and Development

Synthesis of Fluorinated Compounds:

In laboratory settings, this compound is frequently employed to synthesize fluorinated compounds. These compounds are essential for studying chemical reactivity and properties due to their unique electronic characteristics.

Experimental Insights:

Research shows that utilizing this compound can lead to the formation of complex fluorinated structures with high yields, facilitating advancements in organic chemistry .

Environmental Applications

Pollutant Removal:

The compound also finds applications in environmental remediation efforts, particularly in developing materials aimed at removing pollutants from water and soil.

Case Study:

Research has indicated that materials synthesized using this compound can effectively adsorb heavy metals and organic pollutants from contaminated water sources .

Mécanisme D'action

The mechanism of action of 1-chloro-3,5-difluorobenzene in chemical reactions involves its electrophilic and nucleophilic properties. The presence of electronegative fluorine atoms increases the compound’s reactivity towards nucleophiles, facilitating substitution reactions. The chlorine atom can also participate in various reactions, including reduction and oxidation, depending on the conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between 1-chloro-3,5-difluorobenzene and analogous halogenated benzenes are summarized below:

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Key Findings:

Substituent Effects on Reactivity :

- Chlorine vs. Bromine : Bromine substituents (e.g., 1-bromo-3,5-difluorobenzene) exhibit higher selectivity in photo-induced reactions due to weaker C–Br bond dissociation energy compared to C–Cl bonds. For instance, 1-bromo-3,5-difluorobenzene achieves ~100% selectivity in phosphonate ester synthesis, whereas trichlorobenzene shows lower efficiency .

- Fluorine Position : The meta-fluorine arrangement in this compound enhances steric and electronic effects, facilitating regioselective cross-coupling reactions .

Thermophysical Properties :

- Boiling points correlate with molecular weight and halogen electronegativity. Brominated analogs (e.g., 1-bromo-3,5-difluorobenzene) have higher boiling points (203°C) than chlorinated derivatives .

- Density increases with heavier halogens (e.g., bromine: 1.700 g/cm³ vs. chlorine: 1.329 g/cm³) .

Synthetic Utility :

Activité Biologique

1-Chloro-3,5-difluorobenzene (CAS No. 1435-43-4) is an aromatic compound characterized by the presence of one chlorine atom and two fluorine atoms attached to a benzene ring. Its unique molecular structure imparts distinct chemical properties that influence its biological activity and applications in various fields, particularly in medicinal chemistry and material science.

- Molecular Formula : C₆H₃ClF₂

- Molecular Weight : 148.54 g/mol

- Physical State : Colorless liquid

- Boiling Point : 111-112 °C

- Density : 1.329 g/mL at 25 °C

The arrangement of halogen atoms on the benzene ring significantly affects the compound's reactivity, making it a versatile building block in organic synthesis.

This compound primarily functions through nucleophilic aromatic substitution , where nucleophiles can replace the fluorine atoms under appropriate conditions. This mechanism allows for the synthesis of various derivatives with potential biological activities. The electron-withdrawing nature of the chlorine and fluorine groups enhances the electrophilicity of the aromatic ring, facilitating further chemical transformations.

Medicinal Chemistry

This compound has been explored for its potential as an intermediate in the synthesis of biologically active compounds. It serves as a precursor for various pharmaceuticals, including:

- Antibacterial Agents : Derivatives of this compound have been investigated for their efficacy against bacterial infections.

- Anticancer Drugs : Research indicates that modifications of this compound may lead to compounds with anticancer properties.

Material Science

The compound's thermal stability and chemical resistance make it suitable for applications in material science. It has been employed in developing new materials with enhanced properties for industrial applications.

Synthesis and Characterization

Research has demonstrated various synthetic routes to produce this compound, often involving reactions with difluoroaniline derivatives. For instance, one study utilized a Sandmeyer reaction to achieve a yield of approximately 60% when starting from 2,4-difluoroaniline .

Toxicological Studies

Toxicological assessments indicate that while this compound is flammable and may cause skin irritation, its acute toxicity levels are relatively low compared to other halogenated compounds. Long-term exposure studies are necessary to fully understand its safety profile.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-2,4-difluorobenzene | C₆H₃ClF₂ | Different positioning of halogens affects reactivity |

| 1-Fluoro-3,5-dichlorobenzene | C₆H₃Cl₂F | Contains two chlorine atoms instead of one |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | Bromine replaces chlorine, changing reactivity |

The unique arrangement of halogen atoms in this compound allows it to exhibit distinct chemical behaviors compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 1-chloro-3,5-difluorobenzene that influence its handling and reactivity in organic synthesis?

- Answer: Key properties include a boiling point of 117–119°C, density of 1.329 g/cm³, and refractive index (nD) of 1.4680 . These parameters dictate solvent selection, distillation conditions, and reaction kinetics. For example, its moderate boiling point allows for reflux under standard conditions, but its flammability (flash point: 29°C/84°F) necessitates inert atmospheres for high-temperature reactions . Hazard statements (H226, H315, H319, H335) highlight risks of flammability, skin/eye irritation, and respiratory toxicity, requiring strict PPE compliance (gloves, goggles, respirators) and fume hood use .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

- Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. GC-MS is ideal due to the compound’s volatility, while HPLC (≥98% purity) is suitable for detecting non-volatile impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) confirms structural integrity, with fluorinated aromatic protons appearing as distinct splitting patterns due to J-coupling . Cross-referencing with CRC Handbook data (e.g., molecular weight 148.54 g/mol) ensures consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Implement engineering controls (closed systems, local exhaust ventilation) to minimize vapor exposure . Use chemically resistant gloves (e.g., nitrile) and ANSI-approved safety goggles; respiratory protection (NIOSH-certified vapor respirators) is mandatory in poorly ventilated areas . Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per EPA guidelines . Storage in amber glass under nitrogen at 0–6°C prevents degradation and peroxide formation .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability while minimizing hazardous intermediates?

- Answer: Electrophilic aromatic substitution (EAS) using Cl2/FeCl3 on 1,3-difluorobenzene is common but generates HCl gas. Alternative methods include Ullmann coupling with Cu catalysts for selective halogenation, reducing byproducts . Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress, enabling real-time adjustments. Scale-up requires quenching residual Cl2 with Na2SO3 to avoid exothermic side reactions .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points) for this compound?

- Answer: Discrepancies in boiling points (e.g., 117–119°C vs. literature ranges) may arise from impurities or measurement techniques. Validate data via differential scanning calorimetry (DSC) and compare with CRC Handbook benchmarks . For computational validation, employ Gaussian software with density functional theory (DFT) to calculate vaporization enthalpies, cross-referencing with experimental results .

Q. How can this compound serve as a precursor for synthesizing bioactive fluorinated compounds?

- Answer: Its electron-withdrawing substituents (-Cl, -F) activate the ring for nucleophilic aromatic substitution (NAS). For example, reaction with NaN3 yields 3,5-difluoroaniline, a precursor to trifluralin analogs . Coupling with Grignard reagents forms aryl-metal intermediates for cross-coupling (Suzuki, Heck) to access fluorinated pharmaceuticals . Monitor regioselectivity using <sup>19</sup>F NMR to avoid para-substitution byproducts .

Methodological Tables

| Parameter | Value | Method/Instrument | Reference |

|---|---|---|---|

| Boiling Point | 117–119°C | Distillation under N2 | |

| Purity (HPLC) | ≥98% | Agilent 1260 Infinity II | |

| Hazard Statements | H226, H315, H319, H335 | OSHA GHS Classification |

| Reaction Optimization | Condition | Outcome |

|---|---|---|

| Catalyst | CuI/1,10-phenanthroline | 92% yield, <5% dihalogenation |

| Temperature | 80°C | Complete conversion in 4h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.